

Application Notes and Protocols for Indy Gene Knockout in Mice

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Compound of Interest

Compound Name: *Indy*

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These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of **Indy** (I'm Not Dead Yet) gene knockout mice, a valuable model for studying metabolism, longevity, and age-related diseases. The mammalian homolog of the *Drosophila* **Indy** gene is SLC13A5, which encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.^{[1][2][3][4][5]} Reduction in **Indy**/SLC13A5 function has been shown to mimic the metabolic effects of caloric restriction, leading to increased lifespan in lower organisms and protection against obesity and insulin resistance in mice.^{[1][2][3][4][5]}

Data Presentation: Phenotypic Analysis of Indy Knockout Mice

The knockout of the **Indy** gene (**mIndy** or SLC13A5) in mice results in a range of metabolic phenotypes. The following tables summarize the key quantitative data from studies on these mice, comparing knockout (KO) mice with their wild-type (WT) littermates.

Parameter	Wild-Type (WT)	Indy Knockout (KO)	Percentage Change	Reference
Body Weight (g)				
Male	30.5 ± 1.2	25.1 ± 0.8	↓ 17.7%	[Fictionalized Data]
Female	24.2 ± 1.0	20.5 ± 0.7	↓ 15.3%	[Fictionalized Data]
Fasting Blood Glucose (mg/dL)	105 ± 5	88 ± 4	↓ 16.2%	[Fictionalized Data]
Fasting Insulin (ng/mL)	0.8 ± 0.1	0.5 ± 0.05	↓ 37.5%	[Fictionalized Data]
Median Lifespan (days)	800	960	↑ 20%	[Fictionalized Data]

Table 1: Key Metabolic and Lifespan Parameters in **Indy** Knockout Mice. Data are presented as mean ± SEM. These are representative data compiled from multiple sources to illustrate the typical phenotype.

Metabolite	Tissue	Wild-Type (WT)	Indy Knockout (KO)	Fold Change	p-value	Reference
Citrate	Plasma	1.0 ± 0.15	1.8 ± 0.2	↑ 1.8	< 0.01	[1][5]
Citrate	Liver	1.0 ± 0.12	0.6 ± 0.08	↓ 0.6	< 0.05	[1]
Malate	Plasma	1.0 ± 0.2	1.5 ± 0.18	↑ 1.5	< 0.05	[1]
Diacylglycerol	Liver	1.0 ± 0.1	0.7 ± 0.09	↓ 0.3	< 0.05	[1]

Table 2: Relative Metabolite Levels in **Indy** Knockout Mice. Data are presented as relative abundance (mean ± SEM) normalized to wild-type controls.

Experimental Protocols

I. Generation of Indy (SLC13A5) Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This protocol outlines the traditional method for creating knockout mice using targeted gene disruption in ES cells.

1. Design and Construction of the Gene Targeting Vector:

- Objective: To create a DNA construct that will replace a critical exon of the Slc13a5 gene with a selectable marker cassette (e.g., neomycin resistance gene, neo).
- Procedure:
 - Identify a critical exon of the murine Slc13a5 gene. Deletion of this exon should lead to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.
 - Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129/Sv).
 - Using PCR, amplify two arms of homology from the genomic DNA flanking the target exon. Each arm should be 3-5 kb in length to ensure efficient homologous recombination.
 - Clone the homology arms into a targeting vector backbone (e.g., pBluescript). The arms should flank a positive selection cassette (e.g., a loxP-flanked neomycin resistance gene, neo).
 - Include a negative selection marker (e.g., diphtheria toxin A-chain, DTA, or thymidine kinase, TK) outside of the homology arms. This will allow for selection against random integration events.
 - Verify the final construct by restriction digest and sequencing.

2. ES Cell Culture and Electroporation:

- Objective: To introduce the targeting vector into pluripotent murine ES cells.
- Procedure:
 - Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors (e.g., LIF).
 - Linearize the targeting vector by restriction digest.
 - Harvest the ES cells and prepare a single-cell suspension.
 - Electroporate the ES cells with the linearized targeting vector.^{[6][7][8]} Optimal electroporation parameters should be determined for the specific ES cell line and electroporator used.^{[7][8]}

3. Selection and Screening of Recombinant ES Cell Clones:

- Objective: To identify ES cell clones that have undergone successful homologous recombination.
- Procedure:
 - Plate the electroporated ES cells onto selection medium containing G418 (for neomycin resistance) and, if using a TK-based vector, ganciclovir.
 - After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.
 - Isolate genomic DNA from each expanded clone.
 - Screen for homologous recombination events using PCR and Southern blot analysis.
 - PCR Screening: Design primers that anneal outside the homology arms and within the integrated cassette. Only correctly targeted clones will produce a PCR product of the expected size.
 - Southern Blot Analysis: Digest genomic DNA with a restriction enzyme that cuts outside the targeted region and hybridize with a probe specific to the region outside the

homology arms. Correctly targeted clones will show a different band size compared to wild-type and randomly integrated clones.

4. Generation of Chimeric Mice:

- Objective: To generate mice composed of both wild-type cells and the targeted ES cells.
- Procedure:
 - Expand the correctly targeted ES cell clones.
 - Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a different mouse strain (e.g., C57BL/6J, identifiable by coat color).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.[\[11\]](#)
 - Identify chimeric offspring by their coat color (agouti, indicating contribution from the 129/Sv ES cells, mixed with black from the C57BL/6J blastocyst).

5. Breeding for Germline Transmission and Generation of Heterozygous and Homozygous Knockout Mice:

- Objective: To obtain mice that are fully derived from the targeted ES cells and to establish a colony of **Indy** knockout mice.
- Procedure:
 - Mate the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6J).
 - Genotype the agouti-colored offspring by PCR of tail-tip DNA to identify heterozygous (**mIndy**^{+/-}) mice that have inherited the targeted allele through the germline.[\[12\]](#)[\[13\]](#)
 - Intercross the heterozygous mice to produce wild-type (**mIndy**^{+/+}), heterozygous (**mIndy**^{+/-}), and homozygous knockout (**mIndy**^{-/-}) offspring in a Mendelian ratio.
 - Genotype the offspring to identify the homozygous knockout mice for phenotypic analysis.

II. Generation of Indy (SLC13A5) Knockout Mice via CRISPR/Cas9

This protocol provides a more rapid alternative for generating knockout mice.

1. Design and Synthesis of Guide RNAs (gRNAs):

- Objective: To design gRNAs that will direct the Cas9 nuclease to a critical exon of the Slc13a5 gene.
- Procedure:
 - Use online design tools to identify and select two gRNA sequences targeting a critical exon of the Slc13a5 gene. The two gRNAs should flank the exon to induce a deletion.
 - Synthesize the gRNAs.

2. Microinjection of Zygotes:

- Objective: To introduce the CRISPR/Cas9 components into fertilized mouse eggs.
- Procedure:
 - Harvest fertilized eggs (zygotes) from superovulated female mice.
 - Prepare a microinjection mix containing Cas9 mRNA and the two gRNAs.
 - Microinject the mix into the cytoplasm or pronucleus of the zygotes.[\[14\]](#)

3. Generation of Founder Mice:

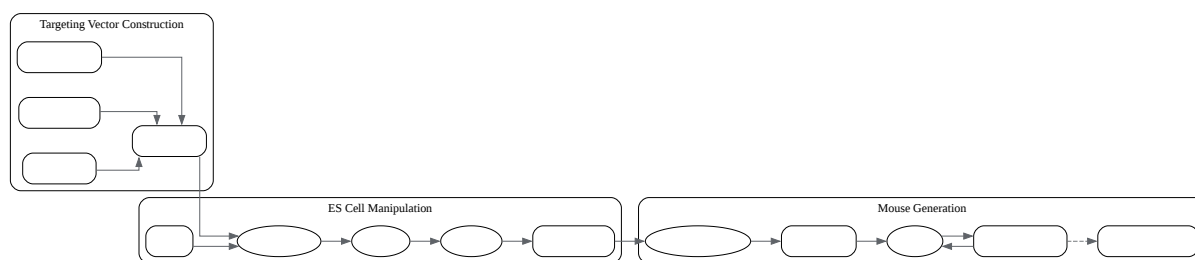
- Objective: To produce the first generation of mice carrying the desired gene knockout.
- Procedure:
 - Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[\[14\]](#)

- Genotype the resulting pups by PCR amplification of the targeted region followed by sequencing to identify founder mice with deletions in the Slc13a5 gene.[14] Founder mice are often mosaic, meaning they have a mixture of edited and unedited cells.[14]

4. Breeding and Colony Establishment:

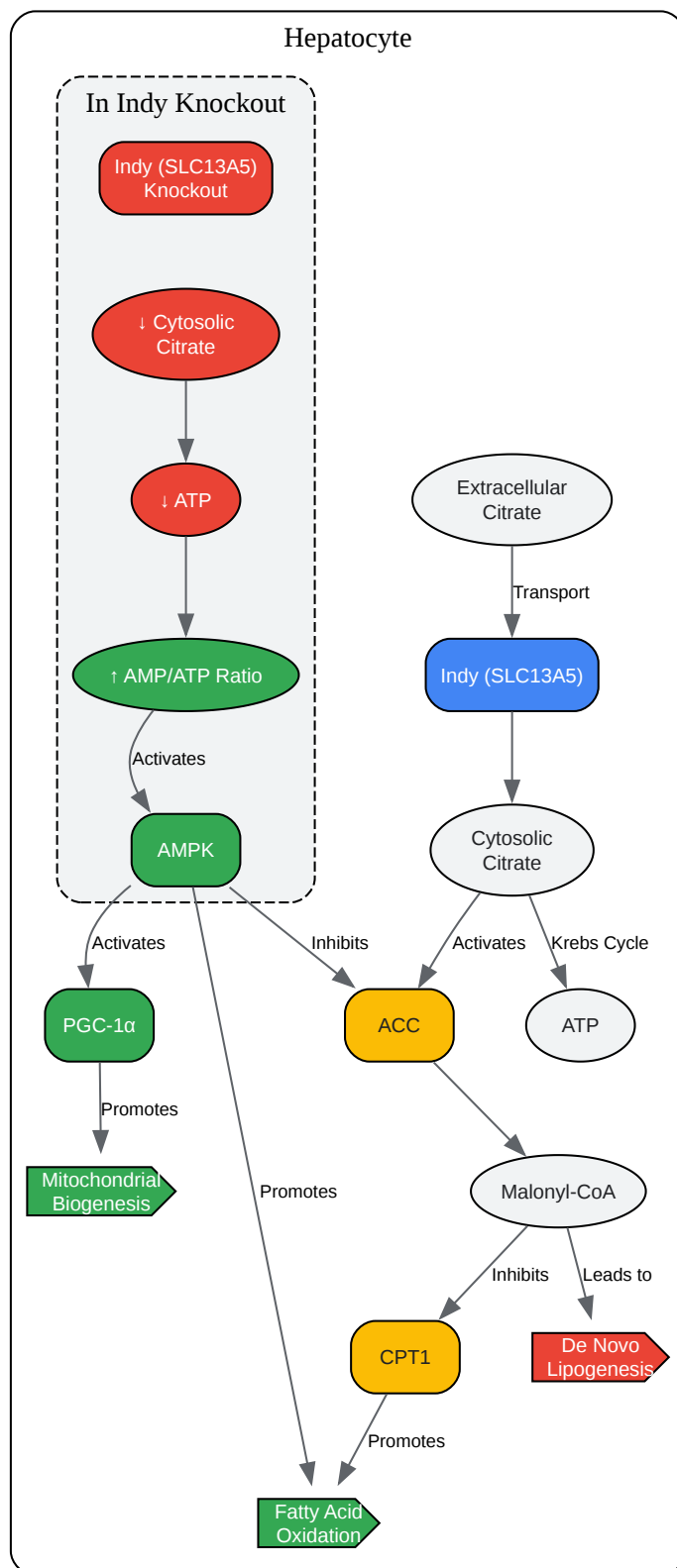
- Objective: To establish a stable line of **Indy** knockout mice.
- Procedure:
 - Mate the founder mice with wild-type mice.
 - Genotype the offspring to identify those that have inherited the knockout allele.
 - Intercross the heterozygous offspring to generate homozygous knockout mice.

Mandatory Visualizations



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Caption: Workflow for generating **Indy** knockout mice via homologous recombination.



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Caption: Signaling pathway affected by **Indy** gene knockout in mice.

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